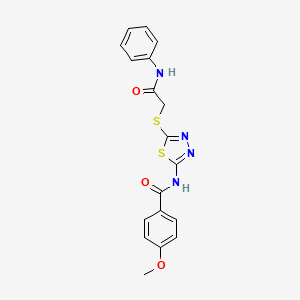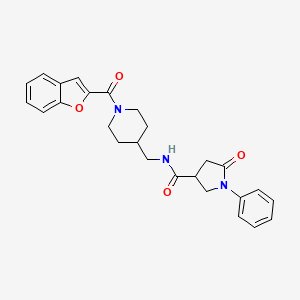![molecular formula C19H20F3NO3 B2443681 6,7-Dimethoxy-1-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline CAS No. 865546-41-4](/img/structure/B2443681.png)
6,7-Dimethoxy-1-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dimethoxy-1-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C19H20F3NO3 . Its average mass is 367.362 Da and its mono-isotopic mass is 367.139526 Da .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the Pomeranz–Fritsch cyclization step, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2, can generate 3,4-dihydro isoquinoline derivatives . This reaction tolerates acid-sensitive functional groups in substrates and facilitates the synthesis of diverse 1,2-dihydroisoquinoline derivatives .Molecular Structure Analysis
The molecular structure of this compound is based on the tetrahydroisoquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing pyridine ring . This core is substituted at various positions with dimethoxy, trifluoromethyl, and phenoxy groups .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by its functional groups. For instance, the trifluoromethyl group could potentially undergo reactions with nucleophiles, and the ether groups could potentially be cleaved under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall molecular structure . For instance, the presence of the trifluoromethyl group could potentially increase the compound’s lipophilicity, which could influence its solubility and permeability properties .科学的研究の応用
Therapeutic Applications in Cancer and CNS Disorders
1,2,3,4-Tetrahydroisoquinoline derivatives, including 6,7-Dimethoxy-1-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline, have shown promising results in various therapeutic fields. Notably, these derivatives have been recognized for their potential in cancer and central nervous system (CNS) disorders. The therapeutic applications span from anticancer antibiotics to potential treatments for malaria, CNS diseases, cardiovascular and metabolic disorders. For instance, the US FDA's approval of trabectedin for treating soft tissue sarcomas underlines the significance of these compounds in anticancer drug discovery. The diverse synthesis of these derivatives further underscores their versatility in drug discovery for various infectious diseases and other therapeutic activities (Singh & Shah, 2017).
PET Imaging and Tumor Proliferation Assessment
The compound N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide (18F-ISO-1) has been used in PET imaging to evaluate tumor proliferation in patients with newly diagnosed malignant neoplasms, including lymphoma, breast cancer, and head and neck cancer. The uptake of 18F-ISO-1 in tumors showed a significant correlation with the tumor proliferation marker Ki-67, highlighting its potential as a diagnostic tool for assessing proliferative status in solid tumors. The study also determined the biodistribution and human dosimetry of 18F-ISO-1, confirming its safety for clinical use in PET imaging (Dehdashti et al., 2013).
将来の方向性
The future research directions for this compound could involve further exploration of its synthesis, characterization, and potential applications. Given the wide range of biological activities exhibited by tetrahydroisoquinoline derivatives, this compound could potentially be investigated for its pharmacological properties .
特性
IUPAC Name |
6,7-dimethoxy-1-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO3/c1-24-17-8-12-6-7-23-16(15(12)10-18(17)25-2)11-26-14-5-3-4-13(9-14)19(20,21)22/h3-5,8-10,16,23H,6-7,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJQESNBADGPSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)COC3=CC=CC(=C3)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({[5-Chloro-2-(difluoromethoxy)phenyl]methyl}sulfanyl)ethan-1-ol](/img/structure/B2443599.png)
![4-((5-methyl-2-phenyloxazol-4-yl)methyl)-6-(3-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2443600.png)

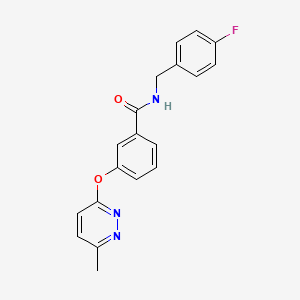


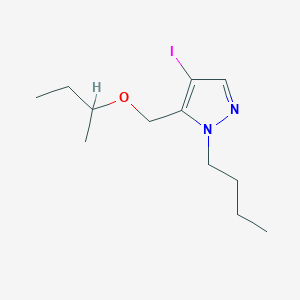
![N-[2-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2443612.png)
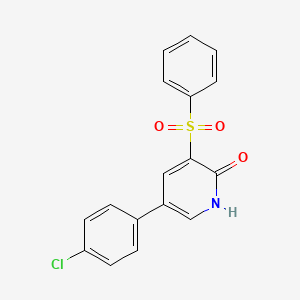
![Methyl 2-[3-cyano-4-[3-(trifluoromethyl)phenyl]pyridin-2-yl]sulfanylbenzoate](/img/structure/B2443614.png)

